molecular formula C23H23N3O4S B12019556 N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide CAS No. 767302-40-9

N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide

Cat. No.: B12019556
CAS No.: 767302-40-9
M. Wt: 437.5 g/mol
InChI Key: PHIVKUZQJRHWMR-BUVRLJJBSA-N
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Preparation Methods

The synthesis of N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)benzenesulfonamide under basic conditions to yield the final product

Chemical Reactions Analysis

N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

767302-40-9

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H23N3O4S/c1-18-7-9-20(10-8-18)17-30-21-13-11-19(12-14-21)15-24-26-23(27)16-25-31(28,29)22-5-3-2-4-6-22/h2-15,25H,16-17H2,1H3,(H,26,27)/b24-15+

InChI Key

PHIVKUZQJRHWMR-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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